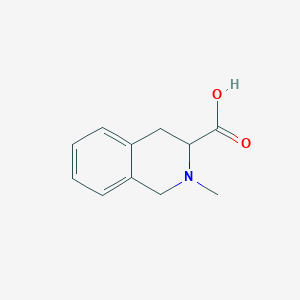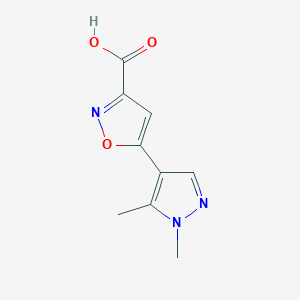
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.24 . The compound’s IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Acetohydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide, have shown potential in anticancer research. Salahuddin et al. (2014) explored derivatives synthesized from o-phenylenediamine and naphthene-1-acetic acid, revealing their activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Similarly, Jin et al. (2006) synthesized derivatives targeting PC3 cells, Bcap37, and BGC823 cancer cells, indicating their antiproliferative activities (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).
Anti-inflammatory and Analgesic Activities
- The derivative 2-(4-chloro-3-methylphenoxy)acetohydrazide has been evaluated for its analgesic and anti-inflammatory properties. Dewangan et al. (2015) demonstrated significant activities in animal models, highlighting the therapeutic potential of these compounds in pain management and inflammation (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Antimicrobial Applications
- Acetohydrazide derivatives are also investigated for their antimicrobial properties. Bekircan et al. (2014) reported anti-lipase and anti-α-glucosidase activities, with some compounds showing significant antimicrobial effects (Bekircan, Menteşe, & Ülker, 2014). Manna and Agrawal (2009) synthesized derivatives with strong antibacterial activities against common pathogens like Escherichia coli and Streptococcus aureus (Manna & Agrawal, 2009).
Antitubercular Agents
- Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives, which include this compound, for their antituberculosis activity. The results showed promising activity against Mycobacterium tuberculosis (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Corrosion Inhibition
- In the field of materials science, acetohydrazides are explored for their corrosion inhibition properties. Yadav et al. (2015) studied the inhibition of mild steel corrosion in acidic environments, demonstrating the effectiveness of these compounds in protecting metal surfaces (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).
Nonlinear Optical Properties
- The nonlinear optical properties of acetohydrazide derivatives have been explored for potential applications in optical devices. Naseema et al. (2010) investigated the third-order nonlinear optical properties of various hydrazones, highlighting their suitability for applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLSFHARIIARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390659 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-07-2 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)
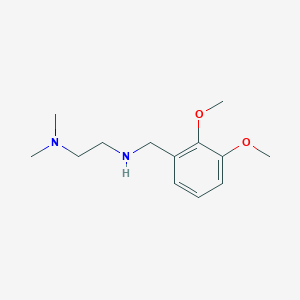
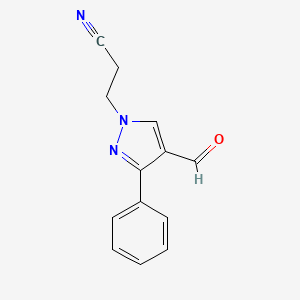
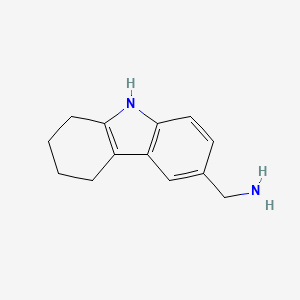
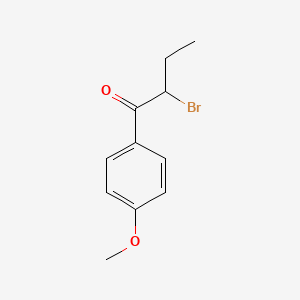
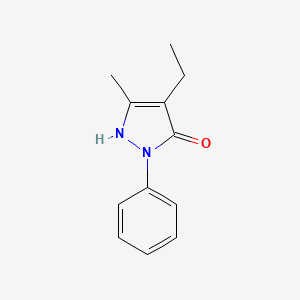
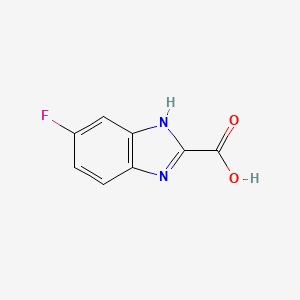
![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)
